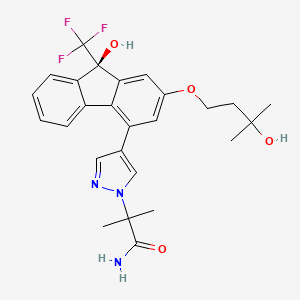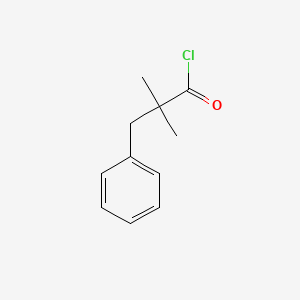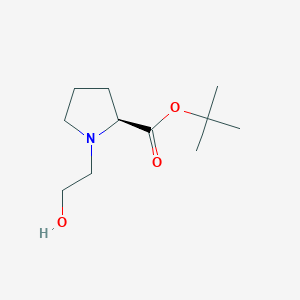
6-Chloro-2-ethoxynicotinamide
Descripción general
Descripción
6-Chloro-2-ethoxynicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acidThe compound this compound has garnered interest due to its potential biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethoxynicotinamide typically involves the reaction of 6-chloronicotinic acid with ethylamine under specific conditions. The process can be summarized as follows:
Starting Material: 6-Chloronicotinic acid.
Reagent: Ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-ethoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-2-ethoxynicotinamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other nicotinamide derivatives.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing Type I diabetes and treating bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethoxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. It may also act as an inhibitor of certain enzymes, thereby disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 6-Chloro-2-ethoxynicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
6-chloro-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8-5(7(10)12)3-4-6(9)11-8/h3-4H,2H2,1H3,(H2,10,12) |
Clave InChI |
PPXYUJXYGWFPBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=N1)Cl)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)

![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)

![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)




![2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8272667.png)


![methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)
